4-(Cyclohex-1-en-1-yl)-3-(trifluoromethyl)benzoic acid
Overview
Description
4-(Cyclohex-1-en-1-yl)-3-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C14H13F3O2 . It is used in the synthesis of biologically active molecules .
Molecular Structure Analysis
The molecular structure of 4-(Cyclohex-1-en-1-yl)-3-(trifluoromethyl)benzoic acid is defined by its molecular formula, C14H13F3O2 . Unfortunately, the specific structural details or a visual representation of the molecule is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Cyclohex-1-en-1-yl)-3-(trifluoromethyl)benzoic acid are not fully detailed in the search results. The molecular weight is given as 270.25 g/mol.Scientific Research Applications
Degradation and Stability Studies
LC-MS/MS Study of Degradation Processes : A study focused on Nitisinone, a compound with a trifluoromethylbenzoic acid moiety similar to the compound of interest, examined its degradation products and stability under different conditions. This research contributes to understanding the stability and potential environmental impacts of related compounds (Barchańska et al., 2019).
Catalytic Oxidation and Chemical Industry Applications
Catalytic Oxidation of Cyclohexene : Research on the selective catalytic oxidation of cyclohexene has yielded various oxidation products with industrial relevance. This work is significant for synthesizing intermediates used in the chemical industry, indicating the potential for developing new synthetic routes involving cyclohexene derivatives (Cao et al., 2018).
Synthetic Methods and Chemical Transformations
Indole Synthesis Classification : A comprehensive review of indole synthesis, highlighting methods that might involve cyclohexene or similar structures as starting materials or intermediates, showcases the versatility and importance of these compounds in synthetic organic chemistry (Taber & Tirunahari, 2011).
Pharmaceutical Applications and Drug Development
Synthesis and Characterization of Salicylic Acid Derivatives : A novel salicylic acid derivative was explored for its potential as an alternative to conventional drugs, demonstrating the ongoing search for new therapeutic agents based on benzoic acid derivatives (Tjahjono et al., 2022).
Environmental and Health Impact Studies
Benzoic Acid as Food and Feed Additives : The study of benzoic acid's role in regulating gut functions and its widespread use as a preservative underlines the importance of research on the health impacts of chemical additives (Mao et al., 2019).
Future Directions
The future directions for research and applications of 4-(Cyclohex-1-en-1-yl)-3-(trifluoromethyl)benzoic acid are not specified in the search results. Given its use in the synthesis of biologically active molecules, it’s possible that future research could explore new synthetic pathways or potential applications in medicinal chemistry .
properties
IUPAC Name |
4-(cyclohexen-1-yl)-3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3O2/c15-14(16,17)12-8-10(13(18)19)6-7-11(12)9-4-2-1-3-5-9/h4,6-8H,1-3,5H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPKMRHYCIDENN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohex-1-en-1-yl)-3-(trifluoromethyl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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